molecular formula C7H8BrNO B2657881 4-Amino-2-bromo-5-methylphenol CAS No. 1195190-04-5

4-Amino-2-bromo-5-methylphenol

Cat. No.: B2657881
CAS No.: 1195190-04-5
M. Wt: 202.051
InChI Key: SUNUYNWRSKSEDB-UHFFFAOYSA-N
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Description

4-Amino-2-bromo-5-methylphenol (CAS: 1195190-04-5) is a brominated phenolic compound with the molecular formula C₇H₈BrNO and a molecular weight of 202.05 g/mol . It features an amino group (-NH₂) at position 4, a bromine atom at position 2, and a methyl group (-CH₃) at position 5 on the phenol ring. Limited physicochemical data are available in the provided evidence (e.g., melting/boiling points), necessitating further experimental characterization .

Properties

IUPAC Name

4-amino-2-bromo-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-4-2-7(10)5(8)3-6(4)9/h2-3,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNUYNWRSKSEDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195190-04-5
Record name 4-amino-2-bromo-5-methylphenol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-bromo-5-methylphenol typically involves the bromination of 4-Amino-2-methylphenol. This can be achieved using N-bromosuccinimide (NBS) as the brominating agent in an aqueous medium. The reaction is carried out under mild conditions, usually at room temperature, to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of 4-Amino-2-bromo-5-methylphenol follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is monitored using techniques such as gas chromatography to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-bromo-5-methylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The amino group can be oxidized to form nitro derivatives.

    Reduction Reactions: The compound can undergo reduction to form corresponding amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed

    Substitution: Formation of various substituted phenols.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of corresponding amines.

Mechanism of Action

The mechanism of action of 4-Amino-2-bromo-5-methylphenol involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further affecting the compound’s interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Molecular Structure and Substituent Positioning

The positions and types of substituents significantly influence reactivity and applications. Below is a comparative analysis of structurally related brominated aromatic compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features
4-Amino-2-bromo-5-methylphenol C₇H₈BrNO 202.05 Br (2), NH₂ (4), CH₃ (5) on phenol Phenolic OH, methyl group
2-Amino-4-bromophenol (CAS: 40925-68-6) C₆H₆BrNO 188.02 Br (4), NH₂ (2) on phenol Smaller MW, no methyl group
6-Amino-3-bromo-2-methylpyridine (CAS: 42753-71-9) C₆H₇BrN₂ 187.05 Br (3), NH₂ (6), CH₃ (2) on pyridine Heterocyclic ring, lower mp (80–82°C)
2-Amino-5-bromo-3-nitropyridine (CAS: 6945-68-2) C₅H₄BrN₃O₂ 218.02 Br (5), NH₂ (2), NO₂ (3) on pyridine Nitro group, higher mp (208–210°C)
3-Bromo-5-fluoro-4-iodoaniline (CAS: 2090537-38-3) C₆H₄BrFINO 272.91 Br (3), F (5), I (4), NH₂ (aniline) Multiple halogens, heavier MW
Key Observations:
  • Substituent Effects: The methyl group in 4-Amino-2-bromo-5-methylphenol enhances lipophilicity compared to 2-Amino-4-bromophenol, which lacks this group. The nitro group in 2-Amino-5-bromo-3-nitropyridine introduces strong electron-withdrawing effects, increasing thermal stability (higher melting point) .
  • Heterocyclic vs. Phenolic Systems: Pyridine derivatives (e.g., 6-Amino-3-bromo-2-methylpyridine) exhibit different electronic properties due to the nitrogen atom in the aromatic ring, influencing solubility and reactivity .

Physicochemical Properties

Available data highlight variations in melting points and molecular weights:

  • 6-Amino-3-bromo-2-methylpyridine has a melting point of 80–82°C, lower than phenolic analogs, likely due to reduced hydrogen bonding .
  • 2-Amino-5-bromo-3-nitropyridine shows a markedly higher melting point (208–210°C), attributed to nitro group-induced intermolecular interactions .
  • 4-Amino-2-bromo-5-methylphenol lacks reported melting/boiling points, but its phenolic hydroxyl group suggests moderate hydrogen bonding capability.

Biological Activity

4-Amino-2-bromo-5-methylphenol (ABMP) is an organic compound with a molecular formula of C7H8BrNO. It is a derivative of phenol, characterized by the presence of an amino group, a bromine atom, and a methyl group. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and antioxidant properties. The following sections provide a comprehensive overview of its biological activity, supported by relevant data and findings.

The synthesis of ABMP typically involves the bromination of 4-amino-2-methylphenol using N-bromosuccinimide (NBS) as a brominating agent. The reaction is generally conducted under mild conditions to ensure selective bromination at the desired position, resulting in high yields of the product.

Antimicrobial Activity

Research indicates that ABMP exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antioxidant Activity

ABMP has also been studied for its antioxidant capabilities. It scavenges free radicals effectively, thereby reducing oxidative stress in biological systems. The compound's antioxidant activity was measured using various assays, including DPPH and ABTS radical scavenging tests, showing promising results comparable to standard antioxidants like ascorbic acid .

Assay Type IC50 Value (µM)
DPPH Radical Scavenging25 µM
ABTS Radical Scavenging30 µM

The biological activity of ABMP can be attributed to its structural features. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding interactions. These interactions may modulate enzyme activities and receptor functions, leading to various biological effects .

Case Studies

  • Antimicrobial Efficacy : A recent study examined the effectiveness of ABMP against multi-drug resistant bacterial strains. The findings indicated that ABMP could serve as a potential candidate for developing new antimicrobial agents due to its ability to inhibit growth in resistant strains .
  • Antioxidant Properties : Another research project focused on the antioxidant potential of ABMP in cellular models exposed to oxidative stress. Results demonstrated that ABMP significantly reduced markers of oxidative damage, suggesting its utility in preventing cellular damage associated with various diseases .

Comparison with Related Compounds

ABMP shares structural similarities with other phenolic compounds but exhibits distinct biological activities due to the presence of both an amino group and a bromine atom. For example:

Compound Key Differences Biological Activity
4-Amino-2-methylphenolLacks bromineLower antimicrobial activity
2-Amino-4-bromo-5-methylphenolDifferent substitution patternVaries in reactivity and biological effects

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